molecular formula C13H21N3O B1442007 N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine CAS No. 1219981-27-7

N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine

Cat. No. B1442007
M. Wt: 235.33 g/mol
InChI Key: PUYOPWQMKSACQP-UHFFFAOYSA-N
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Description

“N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine” is a chemical compound with the CAS number 1219981-27-7 . It is related to 4-Aminotetrahydropyran , which is a reagent used in core modification in the discovery of CC214-2, an orally available, selective inhibitor of mTOR kinase .


Synthesis Analysis

The synthesis of related compounds involves the use of tetrahydropyranone, ammonium acetate, and molecular sieve powder . The reaction conditions are mild and metal-free .


Molecular Structure Analysis

The molecular structure of related compounds like 4-Aminotetrahydropyran has been analyzed. Its empirical formula is C5H11NO, and it has a molecular weight of 101.15 . A related compound, 4-Methyl-N-(4-methylpyridin-2-yl)-N-(3,4,5,6-tetrahydro-2H-pyran-4-yl)pyridin-2-amine, has been studied, and it was found that one pyridine ring is nearly perpendicular to the other pyridine ring .


Physical And Chemical Properties Analysis

4-Aminotetrahydropyran, a related compound, is a liquid at room temperature. It has a refractive index of 1.463 and a density of 0.977 g/cm3 at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • The compound and its derivatives are actively used in synthesizing novel organic structures. For instance, pyrazole derivatives, including similar compounds, have been synthesized, characterized, and their bioactivities have been studied. These derivatives demonstrate promising antitumor, antifungal, and antibacterial pharmacophore sites, as observed in their crystal structures and biological activity confirmations (Titi et al., 2020).
  • The compound is also involved in the synthesis of oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety, showing potential hypertensive activity (Kumar & Mashelker, 2007).

Bioactivity and Therapeutic Potential

  • The bioactivity of similar compounds is a significant focus area. A study synthesized and characterized cobalt(III) alcoholate complexes using similar aminomethyl pyridinyl compounds. These complexes were observed to result from the addition of a water molecule across the imine function, which could have implications for bioactive properties and potential applications in medicinal chemistry (Padhi, Sahu, & Manivannan, 2011).
  • Similarly, manganese(II) complexes of 2-aminomethylpyridine-derived ligands were synthesized and showed interesting magnetic properties, which could be relevant in bioactivity studies or materials science (Wu et al., 2004).

Development of Novel Compounds

  • The compound is instrumental in the development of novel compounds with potential applications in drug design and other areas of chemistry. For instance, Schiff base ligands derived from similar amines were synthesized, and their Cu(II) complexes were studied. These studies help understand the inter- and intramolecular interactions in the formation of metal complexes, relevant in catalysis, enzyme inhibition, and drug design (Keypour et al., 2015).

properties

IUPAC Name

3-(aminomethyl)-N-methyl-N-(oxan-4-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-16(10-11-4-7-17-8-5-11)13-12(9-14)3-2-6-15-13/h2-3,6,11H,4-5,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYOPWQMKSACQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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